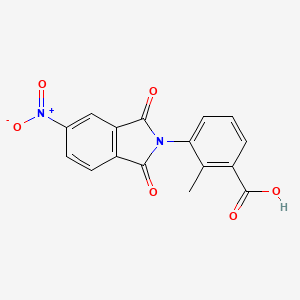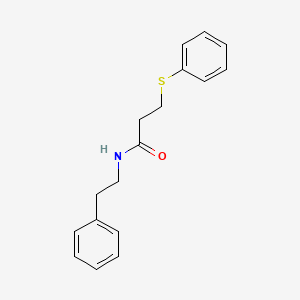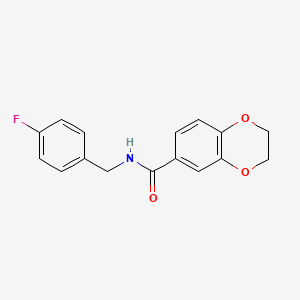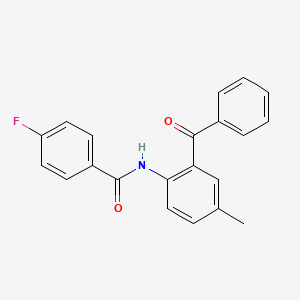![molecular formula C16H13NOS B5735853 4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5735853.png)
4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenol” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a phenol group, which is a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring and a phenol group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets leading to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory response .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be affected . For instance, the inhibition of COX enzymes can affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with various biological activities, including anti-inflammatory effects . For instance, some thiazole derivatives have been found to inhibit COX enzymes, leading to a decrease in the production of inflammatory mediators .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of the compound .
实验室实验的优点和局限性
THP offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, THP exhibits a wide range of biological activities, making it a versatile compound for studying various cellular pathways. However, THP also has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which may limit its use in certain experimental settings. Moreover, the mechanism of action of THP is not fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
There are several future directions for the study of THP. One potential area of research is the development of THP analogs with improved solubility and bioavailability. Moreover, the mechanism of action of THP needs to be further elucidated to fully understand its biological activities. Additionally, the potential therapeutic applications of THP in the treatment of various diseases, including cancer and inflammation, should be further explored. Finally, the safety and toxicity of THP need to be thoroughly evaluated to determine its potential as a therapeutic agent.
合成方法
THP can be synthesized by the reaction of 4-methylphenyl isothiocyanate with 2-hydroxy-4-(4-hydroxyphenyl)thiazole. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain the pure compound.
科学研究应用
THP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. THP has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, THP has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-11-2-4-12(5-3-11)15-10-19-16(17-15)13-6-8-14(18)9-7-13/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRKVKCNJYWBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5735773.png)
![N-cyclopentyl-2-[3-(dimethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5735781.png)

![2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5735791.png)


![2-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5735811.png)
![ethyl 1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5735825.png)
![4'-{[4-(dimethylamino)benzylidene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5735841.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5735855.png)


